(4-(tert-Butyl)phenyl)diphenylsulfonium bromide
Description
(4-(tert-Butyl)phenyl)diphenylsulfonium bromide (CAS: 258872-06-9, molecular formula: C₂₂H₂₃BrS, molecular weight: 399.39 g/mol) is a sulfonium salt characterized by a bulky tert-butyl-substituted phenyl group and a bromide counterion. It is structurally composed of a central sulfur atom bonded to two phenyl groups and a 4-(tert-butyl)phenyl group, forming a positively charged sulfonium ion paired with bromide . This compound is commercially available through multiple suppliers, including Sholon Chem-Tech and Shanghai Haohong Scientific Co., Ltd., and is utilized in organic synthesis, photopolymerization, and as a photoacid generator due to its stability and reactivity under specific conditions .
Properties
IUPAC Name |
(4-tert-butylphenyl)-diphenylsulfanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23S.BrH/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h4-17H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEIOEAFKFQLHX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627062 | |
| Record name | (4-tert-Butylphenyl)(diphenyl)sulfanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258872-06-9 | |
| Record name | (4-tert-Butylphenyl)(diphenyl)sulfanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Diphenyl Sulfoxide with tert-Butyl-Substituted Aryl Grignard Reagents
A widely adopted method involves the use of Grignard reagents to introduce the tert-butylphenyl group into the sulfonium framework. As detailed in, phenyl magnesium bromide reacts with diphenyl sulfoxide in a benzene-heptane solvent system. The tert-butyl substituent is incorporated via a nucleophilic attack on the sulfoxide sulfur, followed by protonation with hydrobromic acid (HBr) to yield the bromide salt.
Key steps include:
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Grignard Preparation : Phenyl magnesium bromide is synthesized from bromobenzene and magnesium in anhydrous ether.
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Sulfoxide Activation : Diphenyl sulfoxide is dissolved in benzene and added dropwise to the Grignard reagent at 8°C to minimize side reactions.
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Quenching and Isolation : The reaction mixture is quenched with 25% HBr, and the aqueous layer is extracted with dichloromethane. Evaporation yields the crude product, which is purified via recrystallization from isopropanol.
Yield : This method achieves approximately 55–72% yield, depending on stoichiometric ratios and temperature control.
Sulfur Alkylation Using tert-Butylphenyl Bromide
Direct Alkylation of Diphenyl Sulfide
An alternative route involves alkylating diphenyl sulfide with 4-tert-butylbenzyl bromide. This one-pot reaction proceeds via an mechanism, where the sulfide nucleophile attacks the benzyl bromide electrophile. The reaction is conducted in acetonitrile at reflux (82°C) for 24 hours, followed by precipitation with diethyl ether.
Optimization Insights :
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Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.
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Counterion Exchange : The bromide counterion is retained by avoiding halide scavengers during workup.
Yield : Reported yields range from 65% to 80%, with purity >95% confirmed by NMR.
Acid-Catalyzed Condensation of tert-Butylphenol with Diphenyl Sulfoxide
Bronsted Acid-Mediated Synthesis
A patent-derived approach utilizes concentrated sulfuric acid to catalyze the condensation of 4-tert-butylphenol and diphenyl sulfoxide. The acid protonates the sulfoxide oxygen, increasing electrophilicity at sulfur and facilitating nucleophilic attack by the phenol. Subsequent bromide ion incorporation is achieved via treatment with aqueous HBr.
Reaction Conditions :
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Temperature: 60–70°C
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Duration: 48 hours
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Side Products : Overheating (>80°C) leads to sulfone formation, reducing yields.
Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Grignard Reagent | High functional group tolerance | Requires anhydrous conditions | 55–72 | 90–95 |
| Direct Alkylation | Short reaction time | Limited to activated alkylating agents | 65–80 | 95–98 |
| Acid-Catalyzed | No organometallic reagents | Risk of sulfone byproducts | 70–75 | 85–90 |
Purification and Characterization
Recrystallization Techniques
Crude (4-(tert-butyl)phenyl)diphenylsulfonium bromide is typically purified via sequential solvent recrystallization:
Chemical Reactions Analysis
Types of Reactions
(4-(tert-Butyl)phenyl)diphenylsulfonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenyl sulfide.
Substitution: Various substituted sulfonium compounds.
Scientific Research Applications
(4-(tert-Butyl)phenyl)diphenylsulfonium bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(tert-Butyl)phenyl)diphenylsulfonium bromide involves the generation of reactive intermediates, such as sulfonium ylides, which can participate in various chemical reactions. The compound can act as a photoinitiator, generating free radicals upon exposure to light, which then initiate polymerization reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonium Salts with Varying Substituents and Counterions
Sulfonium salts differ in substituents, counterions, and applications. Key comparisons include:
Table 1: Comparison of Sulfonium Salts
Key Observations :
- Counterion Effects : Bromide (Br⁻) in the target compound offers moderate nucleophilicity, whereas triflate (CF₃SO₃⁻) and tetrafluoroborate (BF₄⁻) enhance solubility and thermal stability .
- Applications : Triflate derivatives are preferred in high-resolution lithography due to superior photoacid strength, while bromide salts are cost-effective for large-scale synthesis .
Phosphonium Bromide Analogues
Phosphonium salts share structural similarities (quaternary onium centers) but differ in central atoms (P vs. S) and reactivity:
Table 2: Phosphonium Bromides vs. Sulfonium Bromides
Key Observations :
Benzyl Bromide Derivatives
For example, 4-tert-butylbenzyl bromide reacts with methyl cyanoacetate to form α,α-disubstituted β-amino amides, highlighting the role of the tert-butyl group in stabilizing intermediates .
Biological Activity
(4-(tert-Butyl)phenyl)diphenylsulfonium bromide is a compound that has garnered interest in various fields, particularly in photoinitiation and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Overview of the Compound
This compound is a sulfonium salt that is often used as a photoinitiator in polymerization processes. Its structural characteristics allow it to absorb light and initiate radical polymerization, making it valuable in materials science.
The biological activity of this compound can be attributed to its ability to generate reactive species upon light exposure. These reactive species can interact with biological molecules, leading to various effects:
- Radical Generation : Upon exposure to UV light, the sulfonium salt decomposes to generate free radicals. These radicals can initiate polymerization or react with biological substrates.
- Cellular Interaction : The generated radicals may affect cellular processes, including signaling pathways and gene expression.
Antioxidant Properties
Recent studies have indicated that compounds similar to this compound exhibit antioxidant properties. For instance, research on related phenyl sulfonium compounds demonstrated their capacity to scavenge free radicals and inhibit lipid peroxidation, suggesting a protective role against oxidative stress in cells .
Photoinitiation in Biomedical Applications
A significant application of this compound is in the field of photopolymerization for biomedical applications. For example, it has been utilized in the synthesis of hydrogels for drug delivery systems. The compound's ability to initiate polymerization upon UV light exposure allows for precise control over the physical properties of the resulting materials .
Toxicological Assessments
Toxicological studies are critical for understanding the safety profile of this compound. Research indicates that while sulfonium salts can be effective as photoinitiators, they may also pose risks related to cytotoxicity at high concentrations. Evaluations have shown varying degrees of cell viability reduction depending on exposure duration and concentration .
Comparative Analysis Table
| Property | This compound | Related Compounds |
|---|---|---|
| Photoinitiation Efficiency | High | Varies by structure |
| Antioxidant Activity | Moderate (potential based on structural similarity) | High in some phenolic compounds |
| Neuroprotective Potential | Limited data available | Significant in nitrone derivatives |
| Cytotoxicity | Moderate at high concentrations | Varies widely among sulfonium salts |
Q & A
Q. What are the optimal conditions for synthesizing (4-(tert-Butyl)phenyl)diphenylsulfonium bromide via quaternization?
Methodological Answer: The synthesis typically involves reacting diphenyl sulfide derivatives with alkylating agents. For analogous sulfonium salts (e.g., (3-Chloropropyl)diphenylsulfonium tetrafluoroborate), quaternization is achieved under mild heating (40–60°C) in polar aprotic solvents like acetonitrile or dichloromethane . Key parameters include:
- Molar ratio : A 1:1.2 ratio of sulfide to alkylating agent ensures complete conversion.
- Reaction time : 5–8 hours, monitored by TLC or NMR.
- Purification : Recrystallization from ethanol/water mixtures yields high-purity products (>97.5%) .
| Parameter | Optimal Condition | Source |
|---|---|---|
| Solvent | Acetonitrile | |
| Temperature | 50°C | |
| Yield | 48–83% |
Q. How can NMR spectroscopy distinguish sulfonium salts from phosphonium analogs?
Methodological Answer:
- ¹H/¹³C NMR : Sulfonium salts lack the deshielded phosphorus-proton coupling seen in phosphonium salts. The tert-butyl group in this compound appears as a singlet at δ ~1.3 ppm (¹H) and δ ~30 ppm (¹³C) .
- ³¹P NMR : Not applicable to sulfonium salts; this technique is specific to phosphonium compounds (e.g., δ ~25 ppm for triphenylphosphonium derivatives) .
Q. What are the stability considerations for storing sulfonium salts?
Methodological Answer:
- Thermal stability : Melting points for analogous sulfonium salts range from 204–210°C . Store at 2–8°C in airtight, light-resistant containers.
- Hygroscopicity : Use desiccants (e.g., silica gel) to prevent hydrolysis .
Advanced Research Questions
Q. How do electronic effects of the tert-butyl substituent influence photoredox catalytic activity?
Methodological Answer: The electron-donating tert-butyl group enhances the stability of the sulfonium cation, reducing recombination in photoinduced charge-transfer reactions. Experimental validation involves:
Q. What computational methods predict the reactivity of sulfonium salts in C–S bond cleavage?
Methodological Answer: Density Functional Theory (DFT) studies using B3LYP/6-31G* basis sets can model:
- Bond dissociation energies (BDE) : Evaluate C–S bond strength (e.g., ~70 kcal/mol for diphenylsulfonium derivatives).
- Frontier molecular orbitals : HOMO-LUMO gaps correlate with photoreactivity .
Q. How to resolve contradictions in reported spectroscopic data for sulfonium salts?
Q. Why do melting points vary across literature for structurally similar sulfonium salts?
Methodological Answer: Variations arise from:
- Purity : Impurities (e.g., residual solvents) lower observed melting points. Use elemental analysis (C, H, S) to confirm purity .
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) can yield different crystal forms. X-ray diffraction identifies polymorphic phases .
Application-Focused Questions
Q. What role does this compound play in photoacid generation?
Methodological Answer: Upon UV irradiation, the sulfonium salt generates strong Brønsted acids (e.g., HBr) via heterolytic C–S bond cleavage. Applications include:
- Lithography : Acid-catalyzed deprotection of polymers (e.g., PMMA) at λ = 365 nm .
- Kinetic studies : Monitor acid generation rates using pH-sensitive fluorescent probes .
Experimental Design Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
